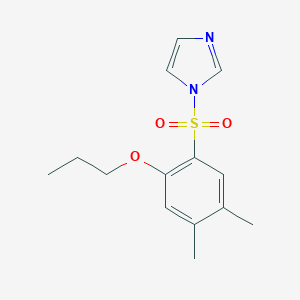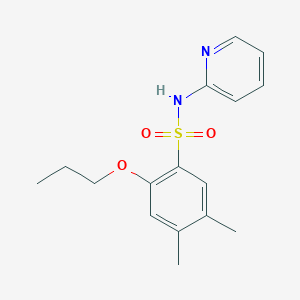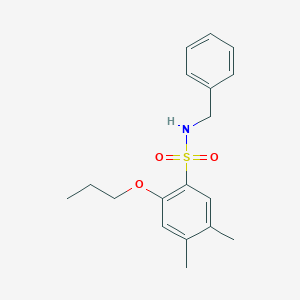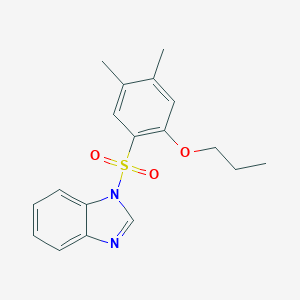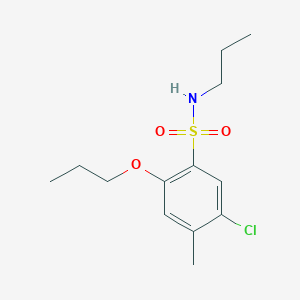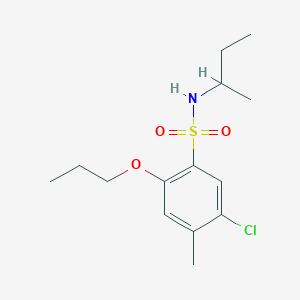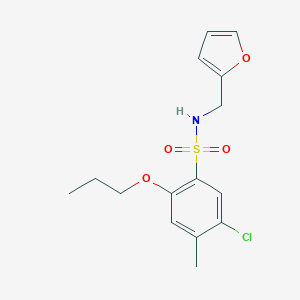
1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMSCI, and it belongs to the class of sulfonyl imidazoles. EMSCI has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various biomedical applications.
Mécanisme D'action
EMSCI exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways. For example, EMSCI has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2 activity, EMSCI reduces the production of pro-inflammatory mediators, thereby alleviating inflammation.
Biochemical and Physiological Effects
EMSCI has been found to exhibit a wide range of biochemical and physiological effects. Apart from its anti-inflammatory and anticancer activities, EMSCI has also been reported to exhibit antiviral, antibacterial, and antifungal activities. Additionally, EMSCI has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using EMSCI in laboratory experiments is its high potency and specificity towards specific enzymes and signaling pathways. This makes it an ideal tool for studying the molecular mechanisms underlying various diseases. However, one of the limitations of using EMSCI in laboratory experiments is its potential toxicity towards normal cells and tissues. Therefore, it is essential to carefully evaluate the dose and duration of EMSCI treatment to avoid any adverse effects.
Orientations Futures
There are several future directions for research on EMSCI. One of the potential applications of EMSCI is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EMSCI's neuroprotective effects make it a promising candidate for developing novel therapeutics for these diseases. Additionally, EMSCI's antiviral and antibacterial activities make it a potential candidate for developing new antimicrobial agents. Further research is needed to explore the full potential of EMSCI in various biomedical applications.
Conclusion
In conclusion, 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole is a promising compound with potential therapeutic applications in various biomedical fields. Its high potency and specificity towards specific enzymes and signaling pathways make it an ideal tool for studying the molecular mechanisms underlying various diseases. Further research is needed to explore the full potential of EMSCI in various biomedical applications.
Méthodes De Synthèse
The synthesis of EMSCI involves the reaction of 2-ethoxy-4-methylphenyl sulfonamide with imidazole in the presence of a suitable catalyst. This reaction yields EMSCI as a white crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
EMSCI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that EMSCI exhibits potent anti-inflammatory and anticancer activities by inhibiting the activity of specific enzymes and signaling pathways involved in these diseases.
Propriétés
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-17-11-8-10(2)4-5-12(11)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKYRSYMQCSPRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B497712.png)
![[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B497713.png)
